3-Chloro-N,N-bis(trimethylsilyl)aniline
Overview
Description
3-Chloro-N,N-bis(trimethylsilyl)aniline is a chemical compound with the molecular formula C12H22ClNSi2 It is characterized by the presence of a chloro group attached to an aniline ring, which is further substituted with two trimethylsilyl groups
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis reactions . Therefore, its targets would be the specific molecules or functional groups in the organic compounds that it is designed to react with.
Mode of Action
3-Chloro-N,N-bis(trimethylsilyl)aniline interacts with its targets through chemical reactions. In an appropriate solvent, chloramine reacts with trimethylchlorosilane to generate the corresponding chlorosilylamine compound. The chlorosilylamine compound is then reacted with a second amine that can provide 2 nitrogen atoms to generate the target compound .
Pharmacokinetics
Given its chemical properties, such as its boiling point of 85 °c at 04 mm Hg and its density of 0981 g/mL at 25 °C , it can be inferred that these properties may influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of new chemical bonds and the transformation of molecular structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its hydrolytic sensitivity indicates that it reacts slowly with moisture or water . Therefore, the presence of water or moisture in the environment can affect its stability and reactivity.
Biochemical Analysis
Biochemical Properties
3-Chloro-N,N-bis(trimethylsilyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to react slowly with moisture and water, indicating its hydrolytic sensitivity . It is often used in proteomics research due to its ability to modify proteins and peptides. The interactions of this compound with enzymes and proteins can lead to changes in their structure and function, which are crucial for understanding biochemical pathways and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to react slowly with moisture and water, which can affect its long-term stability . Over time, the degradation of this compound can lead to changes in its effects on cellular function. In vitro and in vivo studies have shown that the compound’s impact on cells can vary depending on the duration of exposure and the conditions of the experiment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Another method involves the reaction of N-metallated bromoanilines with ethylmagnesium bromide and subsequent reaction with trimethylchlorosilane .
Industrial Production Methods
While specific industrial production methods for 3-Chloro-N,N-bis(trimethylsilyl)aniline are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-bis(trimethylsilyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include butyllithium, ethylmagnesium bromide, and trimethylchlorosilane . The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-N,N-bis(trimethylsilyl)aniline has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organosilicon compounds and in various organic transformations.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties make it a potential candidate for further exploration in these fields.
Comparison with Similar Compounds
3-Chloro-N,N-bis(trimethylsilyl)aniline can be compared with other similar compounds, such as:
- 2-Bromo-N,N-bis(trimethylsilyl)aniline
- 2,6-Dibromo-N-trimethylsilylaniline
- 2,4,6-Tribromo-N,N-bis(trimethylsilyl)aniline
These compounds share similar structural features but differ in the nature and position of substituents on the aniline ring. The presence of different halogen atoms and the number of trimethylsilyl groups contribute to their unique chemical properties and reactivity.
Properties
IUPAC Name |
3-chloro-N,N-bis(trimethylsilyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-8-11(13)10-12/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZHUSXLYYOLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC(=CC=C1)Cl)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405120 | |
Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7522-27-2 | |
Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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